Bis(2-chlorobenzoyl) peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3033-73-6 |
|---|---|
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
(2-chlorobenzoyl) 2-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
JMYZLRSSLFFUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis of Bis(2-chlorobenzoyl) Peroxide
The synthesis of this compound is a precise process, building upon the fundamental principles of acyl peroxide chemistry. The control of reaction conditions and the choice of synthetic route are paramount to achieving high purity and yield.
Reaction Pathways for Acyl Peroxide Formation
Diacyl peroxides, including this compound, are generally synthesized through several established reaction pathways. These methods leverage the reactivity of carboxylic acid derivatives to form the characteristic peroxide (-O-O-) linkage. rsc.orgrsc.org
Common synthetic routes include:
From Acyl Chlorides: The most prevalent method involves the reaction of an acyl chloride with a peroxide source. wikipedia.org Specifically, 2-chlorobenzoyl chloride is reacted with hydrogen peroxide or sodium peroxide. rsc.orgwikipedia.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct. wikipedia.org The hydroperoxide anion (HOO⁻), formed by the reaction of hydrogen peroxide with the base, acts as a potent nucleophile that attacks the carbonyl carbon of the acyl chloride. wikipedia.org
From Carboxylic Acids: Direct condensation of a carboxylic acid, such as 2-chlorobenzoic acid, with hydrogen peroxide can also yield the corresponding diacyl peroxide. rsc.orgrsc.org This route is considered environmentally benign due to the abundance and non-toxic nature of carboxylic acids. rsc.org
From Acid Anhydrides: The reaction between an acid anhydride (B1165640) and hydrogen peroxide is another viable pathway to diacyl peroxides. wikipedia.org
These reactions are often performed in a biphasic system, comprising an organic solvent for the acyl compound and an aqueous phase for the peroxide and base. google.com
Optimization of Reaction Conditions for Ortho-Substituted Precursors
The presence of the chloro-substituent at the ortho position of the benzoyl precursor introduces specific challenges and considerations for optimizing the synthesis of this compound.
Temperature Control: The synthesis is an exothermic process, and careful temperature control is crucial. google.com Reactions are typically conducted at low temperatures, often between 0°C and 10°C, to minimize the decomposition of the peroxide product and control the reaction rate. chemicalbook.com
Use of Dispersing Agents: In biphasic reaction mixtures, achieving high purity and yield often requires the use of dispersing agents or phase-transfer catalysts. Surfactants like sodium lauryl sulfate (B86663) or polymers such as gelatin and polyvinyl alcohol can be added to stabilize the emulsion, leading to purities of up to 98% and yields exceeding 95%.
Molar Ratios: The stoichiometry of the reactants is a critical parameter. For instance, in the reaction of 3,4-dichlorobenzoyl chloride with hydrogen peroxide, a molar ratio of the benzoyl chloride to hydrogen peroxide between 2:1 and 2:1.5 has been found to be particularly effective for achieving high yield and purity.
A kinetic study on the solvolysis of o-nitrobenzoyl chloride, another ortho-substituted compound, revealed that while it is generally less reactive than its para-isomer, it can exhibit enhanced reactivity in certain solvents, suggesting the potential for intramolecular effects from the ortho-substituent. nih.gov For ortho-substituted benzoyl peroxides, repulsive coulombic forces between the substituent and the peroxide group can also influence the stability of the final product. msu.edu
| Parameter | Typical Range/Condition | Rationale | Reference |
|---|---|---|---|
| Temperature | 0 - 10 °C | Control exothermicity, prevent product decomposition. | |
| Reactant Ratio (Acyl Chloride:H₂O₂) | ~2:1 to 2:1.5 | Optimize for high yield and purity. | |
| Catalyst/Additive | Surfactants (e.g., Sodium Lauryl Sulfate), Dispersing Agents (e.g., Polyvinyl Alcohol) | Improve purity and yield in biphasic systems by stabilizing emulsions. | |
| Reaction Time | 2 - 4 hours | Ensure complete reaction at low temperatures. |
Advanced Synthetic Methodologies and Innovations
Research into the synthesis of diacyl peroxides continues to evolve, with a focus on improving safety, efficiency, and sustainability.
Continuous-Flow Synthesis: The use of microreactors for continuous-flow synthesis offers enhanced safety and higher space-time yields compared to traditional batch processes. wipo.intresearchgate.net This technology allows for precise control over reaction parameters and minimizes the risks associated with handling potentially explosive peroxides. researchgate.net
Novel Catalytic Systems: Innovations include the development of new catalysts, such as polyvinyl alcohol composite amino acid catalysts. google.com These systems can facilitate the synthesis of diacyl peroxides from carboxylic acids and hydrogen peroxide, avoiding the use of more expensive and hazardous acyl chlorides and reducing chloride-containing waste streams. google.com
In Situ Generation: Methodologies involving the in situ generation of reactants are gaining traction. For example, alkyl diacyl peroxides can be synthesized from the corresponding carboxylic acids through a one-step dehydrative condensation with hydrogen peroxide, mediated by dicyclohexylcarbodiimide (B1669883) (DCC). beilstein-journals.orgd-nb.info
Asymmetric Peroxides: Recent patents describe the synthesis of asymmetric benzoyl peroxides by co-reacting different benzoyl chlorides, such as 2,4-dichlorobenzoyl chloride with a smaller amount of another benzoyl chloride. This approach aims to improve the stability and crosslinking efficiency of the resulting peroxide.
Precursor Chemistry and Derivatization
The properties and synthesis of this compound are intrinsically linked to the chemistry of its primary precursor, 2-chlorobenzoyl chloride.
Synthesis and Reactivity of 2-Chlorobenzoyl Chloride
2-Chlorobenzoyl chloride is a key chemical intermediate with well-defined synthetic routes and characteristic reactivity.
Synthesis: Two primary industrial methods are used for its production:
From 2-Chlorobenzoic Acid: This laboratory and industrial method involves the reaction of 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemicalbook.combyjus.com The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating nucleophilic substitution by the chloride ion. byjus.com
From 2-Chlorobenzaldehyde (B119727): A high-yield process involves the chlorination of 2-chlorobenzaldehyde with chlorine gas in the presence of a catalytic amount of phosphorus pentachloride. google.comgoogle.com This method can achieve yields over 90% and purities above 95% by conducting the reaction at elevated temperatures (140-170°C). google.comgoogle.com
| Starting Material | Reagent(s) | Key Conditions | Yield/Purity | Reference |
|---|---|---|---|---|
| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Reaction in toluene (B28343) at 75°C | 100% (crude) | chemicalbook.com |
| 2-Chlorobenzaldehyde | Chlorine (Cl₂), Phosphorus Pentachloride (PCl₅ catalyst) | 140-170°C, 5-8 hours | >90% yield, >95% purity | google.comgoogle.com |
Reactivity: 2-Chlorobenzoyl chloride exhibits the typical high reactivity of an acyl chloride. byjus.comontosight.ai
It readily undergoes nucleophilic acyl substitution . It reacts with water to hydrolyze back to 2-chlorobenzoic acid, with alcohols to form esters, and with amines to yield amides. byjus.comontosight.ai
It is considered a versatile chemical intermediate used in the synthesis of a wide range of products, including active pharmaceutical ingredients (APIs), agrochemicals like herbicides and pesticides, and specialty chemicals such as dyes and polymers. bromchemlaboratories.in
It is incompatible with strong bases, alcohols, and oxidizing agents. cdhfinechemical.com
Exploration of Related Ortho-Substituted Benzoyl Compounds
The chemistry of 2-chlorobenzoyl chloride and its peroxide derivative is part of the broader field of ortho-substituted benzoyl compounds, where the position of the substituent significantly influences reactivity.
The reactivity of substituted benzoyl chlorides in nucleophilic substitution is governed by a combination of electronic and steric effects. stackexchange.com Electron-withdrawing groups, like the chloro group, generally increase the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles. stackexchange.com However, the steric bulk of an ortho-substituent can counteract this electronic effect by shielding the reaction center. nih.gov
Studies on the decomposition of various substituted benzoyl peroxides have shown that ortho-substituents can have a profound impact. For instance, an ortho-nitro group was found to accelerate the decomposition of benzoyl peroxide, a phenomenon attributed to repulsive coulombic forces between the nitro group and the peroxide linkage. msu.edu This is in contrast to a para-nitro group, which slows decomposition. msu.edu This highlights the unique field effects that can arise from ortho-substitution, which, along with inductive and resonance effects, dictate the stability and reactivity of these molecules. msu.edu
Decomposition Kinetics and Radical Generation Mechanisms
Homolytic Cleavage of the Peroxide Bond
Thermolysis Pathways and Radical Formation
The thermal decomposition of bis(2-chlorobenzoyl) peroxide is initiated by the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond. This primary step, known as thermolysis, results in the formation of two 2-chlorobenzoyloxy radicals. capes.gov.br These highly reactive intermediates can then undergo subsequent reactions, most notably decarboxylation, which involves the loss of a carbon dioxide molecule to yield a 2-chlorophenyl radical. researchgate.net
(2-ClC₆H₄COO)₂ → 2 (2-ClC₆H₄COO•) → 2 (2-ClC₆H₄•) + 2 CO₂
The presence of the chlorine atom in the ortho position on the benzene (B151609) ring influences the stability and subsequent reactions of the generated radicals. The 2-chlorophenyl radical is a key species that drives further reactions in the system. capes.gov.br
Influence of Solvent Environments on Decomposition Rates
The solvent environment plays a critical role in the decomposition rate of diaroyl peroxides. While specific data for this compound is limited in the provided search results, general principles for similar peroxides, like bis(4-fluorobenzoyl) peroxide and bis(4-chlorobenzoyl) peroxide, show that decomposition rates are significantly influenced by solvent polarity. smolecule.com The rate of decomposition generally increases in more polar solvents. smolecule.com For instance, in polar protic solvents like methanol, the decomposition rate is enhanced due to hydrogen bonding that stabilizes the transition state. smolecule.com
Kinetic Studies of Decomposition
Determination of Rate Constants and Activation Energies
Kinetic studies are essential for quantifying the stability and reactivity of peroxides. The decomposition of peroxides like this compound typically follows first-order kinetics. msu.edu The rate constant (k) and activation energy (Ea) are key parameters determined from these studies. The activation energy represents the minimum energy required to initiate the decomposition reaction. dlr.de
For the related compound, bis(2,4-dichlorobenzoyl) peroxide, the activation energy has been determined to be between 232 and 236 kJ/mol. researchgate.net For benzoyl peroxide, a common reference, the activation energy for decomposition in benzene was found to be approximately 31,000 cal/mol (about 129.7 kJ/mol). researchgate.net
Table 1: Comparative Activation Energies of Decomposition for Related Peroxides
| Compound | Activation Energy (kJ/mol) |
| Bis(2,4-dichlorobenzoyl) peroxide | 232 - 236 researchgate.net |
| Benzoyl Peroxide (in benzene) | ~129.7 researchgate.net |
This table is interactive. You can sort and filter the data.
Comparative Kinetic Analysis with Other Substituted Peroxides
Comparing the decomposition rates of various substituted benzoyl peroxides reveals the electronic effects of the substituents. Electron-withdrawing groups, like chlorine, can influence the stability of the peroxide bond. One study found the intrinsic effectiveness of peroxides as chain-initiating agents in styrene (B11656) to be in the order of benzoyl > bis(p-chlorobenzoyl) > lauroyl > bis(2,4-dichlorobenzoyl). capes.gov.br This suggests that the substitution pattern and the nature of the substituent significantly impact the rate and efficiency of radical generation. capes.gov.br
Another study presented the relative rates of decomposition for several diacyl peroxides at 80°C, showing that ortho-substituted peroxides can decompose much faster than their para-substituted or unsubstituted counterparts. msu.edu
Table 2: Relative Decomposition Rates of Various Diacyl Peroxides at 80°C
| Peroxide | Relative Rate of Decomposition |
| Benzoyl | 1.00 msu.edu |
| p-chlorobenzoyl | 0.89 msu.edu |
| o-chlorobenzoyl | 9.00 msu.edu |
| 2-bromo-3-benzo[b]thenoyl | 129.0 msu.edu |
| 3-methyl-2-benzo[b]thenoyl | 326.0 msu.edu |
| 2-methyl-3-benzo[b]thenoyl | 1690.0 msu.edu |
This table is interactive. You can sort and filter the data.
Mechanistic Pathways of Radical Propagation and Termination
Once the primary radicals are generated and escape the solvent cage, they initiate a series of reactions known as propagation and termination, which are fundamental steps in radical chain reactions. libretexts.org
Propagation: The propagation phase involves a reactive radical reacting with a stable molecule to form a new radical, which continues the chain reaction. libretexts.org For radicals generated from this compound, this can occur through several pathways:
Hydrogen Abstraction: The 2-chlorophenyl radical can abstract a hydrogen atom from a solvent molecule or another substrate, creating a stable chlorobenzene (B131634) molecule and a new radical from the solvent or substrate.
Addition to Double Bonds: In the context of polymerization, the radical can add across the carbon-carbon double bond of a monomer, such as styrene, initiating the growth of a polymer chain. wikipedia.org
Termination: Termination steps are reactions that consume radicals, thus ending the chain reaction. libretexts.org This can happen in a few ways:
Combination: Two radical species can combine to form a single, stable, non-radical molecule. wikipedia.org For example, two 2-chlorophenyl radicals could combine to form a dichlorobiphenyl.
Disproportionation: This involves the transfer of a hydrogen atom from one radical to another, resulting in the formation of one saturated and one unsaturated molecule.
The specific pathways and products of propagation and termination are highly dependent on the reaction conditions, including the solvent, temperature, and the presence of other reactive species like monomers or inhibitors. researchgate.net
Application in Polymerization Science: Fundamental Mechanisms
Free-Radical Polymerization Initiation with Bis(2-chlorobenzoyl) Peroxide
The effectiveness of an initiator is determined by its ability to generate radicals that successfully begin the polymerization process. This is influenced by factors such as decomposition rate, temperature, and interaction with the monomer.
The initiation efficiency (f) in free-radical polymerization refers to the fraction of radicals generated from the initiator that successfully starts a polymer chain. Not all radicals are effective; some may undergo side reactions or recombination. fujifilm.com The efficiency of peroxide initiators can be concentration-dependent, sometimes decreasing as the initiator concentration rises due to induced decomposition. uc.edu
Research on the polymerization of styrene (B11656) using various substituted benzoyl peroxides has provided insights into their relative efficiencies. For instance, studies have determined the average initiation efficiencies for several related peroxides at 70°C. While specific data for this compound is not detailed in this particular study, values for its isomers and related compounds illustrate the range of performance. For example, bis(p-chlorobenzoyl) peroxide, an isomer, shows an efficiency of 0.67 in styrene polymerization. uc.edu In contrast, bis(2,4-dichlorobenzoyl) peroxide has a markedly lower efficiency of 0.35, which is also dependent on its concentration. uc.edu
The final monomer conversion can also be affected by the initiator concentration. Research on methacrylate (B99206) polymerization demonstrated that the final conversion of double bonds ranged from 74% to 100%, with an optimal initiator concentration yielding the highest conversion. mdpi.com While an increase in initiator concentration generally boosts the rate, there is often an optimal level beyond which mechanical properties or other desired polymer characteristics might be compromised. mdpi.com The rate of polymerization and degree of conversion also generally improve with increasing temperature, alongside initiator concentration. illinois.edu
Chain Transfer Processes and Their Impact on Polymer Architecture
Initiators themselves can act as chain-transfer agents. This occurs when a growing polymer radical abstracts an atom from an undecomposed initiator molecule, terminating the polymer chain and creating a new radical from the initiator. This process is also known as induced decomposition. uc.edu
This phenomenon has been observed with related peroxides. For example, bis(2,4-dichlorobenzoyl) peroxide exhibits a significant chain-transfer constant of 2.6 in the polymerization of styrene at 70°C. uc.edu This indicates that the rate at which a polymer radical reacts with this peroxide is nearly three times the rate of its addition to a styrene monomer. uc.edu Such a high chain-transfer constant leads to a significant reduction in the polymer's molecular weight. uc.edu Chain transfer to the monomer is a particularly prevalent reaction in the polymerization of monomers like vinyl chloride. google.comgoogle.com Additionally, a growing chain can abstract a hydrogen atom from the backbone of an already formed polymer chain, a process called chain transfer to polymer, which results in a branched polymer architecture. pslc.ws
The impact of chain transfer on the degree of polymerization (DP) can be described by kinetic models. In the absence of significant chain transfer, the reciprocal of the degree of polymerization (1/DP) is proportional to the rate of polymerization (R_p). uc.edu However, when initiator chain transfer occurs, the relationship is more complex. The following equation is used to model this effect:
1/DP = 1/DP₀ + Cᵢ[I]/[M]
Where:
DP is the number-average degree of polymerization.
DP₀ is the degree of polymerization in the absence of chain transfer.
Cᵢ is the chain-transfer constant for the initiator.
[I] is the concentration of the initiator.
[M] is the concentration of the monomer. uc.edu
This equation demonstrates that the degree of polymerization becomes dependent on the initiator concentration ([I]). uc.edu Kinetic models for polymerization systems must account for these transfer reactions to accurately predict polymer properties like molecular weight and dispersity. mdpi.com For example, in the modeling of n-butyl acrylate (B77674) and d-limonene copolymerization, the model illustrated the significant effects of degradative chain transfer. mdpi.com Comprehensive kinetic models are developed by defining all elementary reactions, including initiation, propagation, termination, and various chain transfer events, and then solving the corresponding population balance equations. ijcce.ac.ir
Comparative Studies of Initiator Performance
The choice of initiator is critical as it affects polymerization kinetics and final polymer properties. Diacyl peroxides are often compared based on their decomposition rates, typically expressed as their half-life at a given temperature. A shorter half-life indicates a faster decomposition rate and initiation at a lower temperature.
This compound has a 1-hour half-life temperature of 81°C. This can be compared to other common diacyl peroxides to evaluate its relative reactivity. For instance, dibenzoyl peroxide, a widely used initiator, is more thermally stable, with a 1-hour half-life temperature of 91°C. In contrast, di(2,4-dichlorobenzoyl) peroxide is less stable, with a corresponding temperature of 73°C, making it suitable for lower-temperature processes. google.com
The table below presents comparative data for various substituted benzoyl peroxide initiators, highlighting differences in their thermal stability and, in some cases, their initiation efficiency and chain transfer characteristics in styrene polymerization.
Data sourced from uc.edugoogle.com
Compound Index
Structure-Reactivity Relationships in Peroxide-Initiated Polymerization
The utility of this compound as a free-radical initiator in polymerization is fundamentally governed by the relationship between its molecular structure and its reactivity. The presence of chlorine atoms in the ortho positions of the benzoyl groups significantly influences the peroxide's decomposition behavior and its efficiency in initiating polymerization.
The core of its function lies in the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond upon heating, which generates two 2-chlorobenzoyloxy radicals. The general mechanism for peroxide initiation begins with this decomposition:
(C₆H₄ClCO)₂O₂ → 2 C₆H₄ClCOO•
These resulting aroyl-oxy radicals are the primary species that initiate the polymerization of vinyl monomers by adding to the monomer's double bond. The structure of these radicals, and consequently their reactivity, is modified by the ortho-chloro substituent. The substituent can affect the stability of the radical and its subsequent reactions, such as decarboxylation to form a 2-chlorophenyl radical (C₆H₄Cl•) and carbon dioxide.
The reactivity of substituted benzoyl peroxides is a subject of detailed study. Electron-withdrawing substituents, such as chlorine, can influence the rate of decomposition and the subsequent reactivity of the generated radicals. While specific studies on this compound are not abundant in publicly available literature, research on analogous compounds provides insight. For instance, the presence of substituents on the aromatic ring can alter the electronic environment of the peroxide linkage, thereby affecting the energy required for its homolytic scission.
Kinetic Comparisons with Benzoyl Peroxide and Analogues
The rate of polymerization and the efficiency of initiation are critical parameters in polymer synthesis. The performance of this compound as an initiator is best understood through kinetic comparisons with the parent compound, benzoyl peroxide (BPO), and other halogenated analogues.
Research on the polymerization of styrene initiated by various peroxides has shown that the nature and position of the substituent on the benzoyl ring have a marked effect on the polymerization kinetics. For example, a study comparing several substituted benzoyl peroxides found that bis(2,4-dichlorobenzoyl) peroxide leads to a significantly higher initial rate of polymerization of styrene compared to BPO under the same conditions capes.gov.br. In contrast, bis(p-chlorobenzoyl) peroxide showed a slightly lower initial rate than BPO capes.gov.br.
However, a higher rate of polymerization does not always correlate with higher initiator efficiency. The intrinsic effectiveness of a peroxide as a chain-initiating agent is a measure of how many of the generated radicals actually start a polymer chain versus being lost to side reactions. It has been concluded that the order of intrinsic effectiveness for initiating styrene polymerization is: benzoyl peroxide > bis(p-chlorobenzoyl) peroxide > bis(2,4-dichlorobenzoyl) peroxide capes.gov.br. This suggests that while the chlorinated analogues may decompose faster and lead to a more rapid initial polymerization, a larger fraction of their radicals may be wasted through processes other than chain initiation. The efficiency of initiation for bis(2,4-dichlorobenzoyl) peroxide in styrene polymerization has been reported to be around 0.35, which is lower than that of benzoyl peroxide (0.90) and bis(p-chlorobenzoyl) peroxide (0.67) under similar conditions. This lower efficiency can be attributed to induced decomposition of the peroxide by growing polymer radicals uc.edu.
While direct kinetic data for this compound is scarce, the trends observed for its analogues suggest that the ortho-chloro substitution would likely lead to a high rate of decomposition and polymerization, but with a potentially lower initiation efficiency compared to the unsubstituted benzoyl peroxide. The specific kinetic parameters would be a result of the combined electronic and steric effects of the ortho-chloro substituents.
Table 1: Comparative Polymerization and Initiator Effectiveness Data for Benzoyl Peroxide and its Chlorinated Analogues in Styrene
| Initiator | Relative Initial Rate of Polymerization (vs. BPO) | Initiator Efficiency (ƒ) |
| Benzoyl Peroxide (BPO) | 1.00 | 0.90 |
| Bis(p-chlorobenzoyl) peroxide | 0.87 capes.gov.br | 0.67 uc.edu |
| Bis(2,4-dichlorobenzoyl) peroxide | 2.15 capes.gov.br | 0.35 uc.edu |
| This compound | Data not available | Data not available |
Cross-linking Mechanisms in Polymer Systems
Radical-Mediated Cross-linking Processes
This compound is an effective cross-linking agent for various polymer systems, a function that relies on the generation of free radicals. The cross-linking process fundamentally transforms a collection of individual polymer chains into a single, three-dimensional network, significantly enhancing properties such as mechanical strength, thermal stability, and chemical resistance.
The mechanism is initiated by the thermal decomposition of the peroxide, which undergoes homolytic cleavage of the O-O bond to produce two 2-chlorobenzoyloxy radicals nih.gov.
(C₆H₄ClCO)₂O₂ → 2 C₆H₄ClCOO•
Once formed, these primary radicals can participate in several reactions that lead to the formation of cross-links. The two main pathways are:
Hydrogen Abstraction: The 2-chlorobenzoyloxy radical (or the 2-chlorophenyl radical formed after its decarboxylation) can abstract a hydrogen atom from a polymer backbone (P-H), creating a polymer macroradical (P•) nih.gov.
C₆H₄ClCOO• + P-H → C₆H₄ClCOOH + P•
Addition to Unsaturation: If the polymer chain contains sites of unsaturation (e.g., double bonds), the primary radical can add across the double bond, also forming a polymer macroradical researchgate.net.
C₆H₄ClCOO• + R-CH=CH-R' → R-CH(OCOC₆H₄Cl)-C•H-R'
The resulting polymer macroradicals are highly reactive and can combine with each other to form a stable, covalent cross-link (P-P) nih.gov.
P• + P• → P-P
This process of radical generation, transfer to the polymer, and combination of polymer radicals is repeated throughout the polymer matrix, leading to the formation of a dense cross-linked network. The efficiency of cross-linking is dependent on factors such as the peroxide concentration, temperature, and the chemical nature of the polymer itself.
Mechanistic Aspects in Specific Polymer Matrices
The specific pathways of radical-mediated cross-linking can vary depending on the structure of the polymer matrix.
Silicone Rubbers (Polysiloxanes): this compound and its chlorinated analogues are widely used for the cross-linking of silicone rubbers, such as polydimethylsiloxane (B3030410) (PDMS) . The cross-linking mechanism in this matrix primarily involves the abstraction of hydrogen atoms from the methyl groups attached to the silicon backbone by the peroxide-derived radicals polimi.it.
The resulting silylmethyl radicals on adjacent polymer chains can then couple, forming an ethylene (B1197577) bridge between the chains and thus creating a cross-link. The use of chlorinated peroxides like bis(2,4-dichlorobenzoyl) peroxide is noted to be particularly efficient for low-temperature curing of silicone rubbers, a process often referred to as hot air vulcanization (HAV) google.comgoogle.com. The higher reactivity of these peroxides allows for faster curing cycles at lower temperatures compared to non-halogenated peroxides google.com. It is suggested that chlorinated peroxides exhibit a higher cross-linking efficiency in PDMS compared to benzoyl peroxide .
Polyolefins (e.g., Polyethylene): In saturated polyolefins like polyethylene (B3416737) (PE), the cross-linking mechanism initiated by peroxides also proceeds via hydrogen abstraction from the polymer backbone nih.gov. The peroxide-derived radicals abstract hydrogen atoms from the -CH₂- groups of the polyethylene chain, generating carbon-centered macroradicals.
These macroradicals on neighboring chains then combine to form C-C cross-links nih.gov. This process transforms the thermoplastic polyethylene into a thermoset material with improved high-temperature performance and stress-crack resistance. The choice of peroxide and its decomposition temperature is crucial to match the processing temperature of the specific grade of polyethylene preprints.org.
Unsaturated Rubbers: For polymers containing unsaturation, such as polybutadiene (B167195) or styrene-butadiene rubber, the cross-linking mechanism can be more complex. In addition to hydrogen abstraction from allylic positions, the peroxide-derived radicals and the polymer macroradicals can add across the double bonds of adjacent chains researchgate.net. This addition reaction opens up another pathway for cross-link formation and can lead to a higher cross-linking density. The structure of the peroxide can influence the balance between these two competing cross-linking pathways.
Advanced Organic Transformations and Reactivity Profiling
Oxidative Capabilities in Synthetic Organic Chemistry
The primary role of bis(2-chlorobenzoyl) peroxide in synthetic chemistry is that of an oxidant, primarily through radical-mediated pathways. The peroxide bond (-O-O-) is susceptible to cleavage under mild conditions, initiating a cascade of oxidative reactions.
Like other organic peroxides, this compound is a potent radical initiator. wikipedia.orgwikipedia.org The fundamental process involves the homolytic cleavage of the peroxide bond, typically induced by heat or light, to generate two 2-chlorobenzoyloxyl radicals. wikipedia.org
(ClC₆H₄CO)₂O₂ → 2 ClC₆H₄COO•
These resulting benzoyloxyl radicals are highly reactive species. They can subsequently undergo decarboxylation to form 2-chlorophenyl radicals, or they can abstract a hydrogen atom from a substrate molecule, thereby initiating an oxidation process. wikipedia.org This ability to generate radicals under relatively mild conditions makes it and related compounds effective initiators for free-radical polymerizations and other radical-mediated transformations. beilstein-journals.org The decomposition temperature is a key parameter for such initiators, and substitutions on the phenyl ring can modulate this property. google.com
Table 1: General Radical Generation from Diacyl Peroxides
| Peroxide Type | Initial Radical Formed | Subsequent Radical | Driving Force |
|---|---|---|---|
| Diacyl Peroxide | Acyl-oxy radical (RCOO•) | Alkyl/Aryl radical (R•) | Heat or UV light |
While information specifically on this compound is limited, the selectivity of related diacyl peroxides, such as benzoyl peroxide (BPO), offers significant insight. These reagents can exhibit considerable selectivity depending on the substrate and reaction conditions. For instance, BPO has been used for the ortho-hydroxylation and benzoylation of N-alkyl anilines, demonstrating regioselectivity. nih.gov This reaction proceeds via a proposed radical mechanism where the peroxide selectively attacks the electron-rich aromatic ring.
The oxidation of alcohols is another area where selectivity is crucial. While powerful, the goal is often the selective conversion of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. mdpi.comresearchgate.net In many catalytic systems using peroxides, the choice of catalyst and conditions dictates the selectivity. rsc.org For this compound, the steric and electronic effects of the ortho-chloro substituents are expected to influence its selectivity profile compared to unsubstituted BPO, potentially altering its interaction with different substrates.
Reactivity with Nucleophilic and Electrophilic Species
The reactivity of this compound is not limited to radical abstraction. The radicals generated can interact with a variety of organic functional groups, leading to diverse transformations.
Organic peroxides are powerful oxidizing agents that can react with a wide range of organic materials. noaa.gov The interaction of diacyl peroxides with nucleophilic substrates, such as amines and sulfides, is a well-established reaction class. For example, the reaction of BPO with N-alkyl anilines results in the formation of 2-benzamidophenols, showcasing a complex transformation involving oxidation and acylation. nih.gov
The general reactivity pattern involves the peroxide or its derived radicals acting as an electrophile or oxidant. The interaction with substrates can lead to hydroxylation, acyloxylation, or the initiation of polymerization, depending on the nature of the substrate and the reaction environment.
Table 2: Illustrative Reactions of Diacyl Peroxides with Organic Substrates
| Substrate Class | Reagent | Product Type | Reaction Description |
|---|---|---|---|
| N-Alkyl Anilines | Benzoyl Peroxide | 2-Benzamidophenols | Ortho-hydroxylation and benzoylation nih.gov |
| Alkenes | Diacyl Peroxides | Polymers | Radical-initiated polymerization |
While the primary applications of diacyl peroxides like this compound are in polymerization and as general oxidants, research continues to explore new synthetic applications. Bifunctional initiators containing both peroxide and azo groups have been synthesized to create block copolymers. researchgate.net These complex initiators allow for sequential polymerization stages under different conditions (thermal vs. photochemical), demonstrating sophisticated control over polymer architecture. While this specific example uses a different peroxide structure, it highlights the potential for designing novel reaction pathways by modifying the peroxide molecule. The development of new catalytic systems that utilize peroxides for selective transformations, such as the oxidation of hydrocarbons or alcohols under mild conditions, remains an active area of research. nih.govcardiff.ac.uk The unique electronic properties conferred by the chlorine substituent in this compound could potentially be exploited in such novel catalytic cycles.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations (e.g., DFT, Ab Initio)
Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.govmdpi.com
For Bis(2-chlorobenzoyl) peroxide, methods like Density Functional Theory (DFT) are used to calculate the energies of these orbitals. nih.gov A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower stability. mdpi.com The presence of the electron-withdrawing chlorine atoms and the benzoyl groups is expected to influence the energy levels of the molecular orbitals. These calculations help in predicting the most reactive sites within the molecule. nih.gov
Table 1: Conceptual Output of a Frontier Molecular Orbital Analysis for this compound Note: The following values are illustrative for demonstrating the type of data generated from a quantum mechanical calculation.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 |
The defining feature of a peroxide is the relatively weak oxygen-oxygen (O-O) bond, which is the primary source of its reactivity and potential thermal instability. tamu.edu The bond dissociation energy (BDE) quantifies the energy required to break this bond homolytically, forming two 2-chlorobenzoyloxy radicals. This cleavage is often the rate-determining step in its decomposition. researchgate.net
High-level ab initio methods, such as G2 and Complete Basis Set (CBS) methods (e.g., CBS-APNO), as well as specific DFT functionals like M06-2X, have been shown to provide reliable O-O BDE values for organic peroxides. wayne.edunih.govwayne.edu While a generic value of ~34 kcal/mol was traditionally ascribed to the peroxide bond, more advanced calculations suggest an average closer to 45 kcal/mol, with significant sensitivity to the molecular environment. wayne.edunih.gov For instance, the BDE for diacetyl peroxide is calculated to be around 38 kcal/mol. wayne.edu The electronic effects of the ortho-chloro substituents on the benzoyl rings of this compound are expected to modulate the strength of the O-O bond compared to unsubstituted benzoyl peroxide.
Table 2: Comparison of Calculated O-O Bond Dissociation Enthalpies (298 K) for Various Peroxides
| Compound | Computational Method | BDE (kcal/mol) |
|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50.5 |
| Methyl Hydroperoxide (CH3OOH) | G2 | 45 |
| Dimethyl Peroxide (CH3OOCH3) | G2 | 39 |
Table 3: Key Geometrical Descriptors for this compound from a Theoretical Calculation Note: These are typical expected values based on similar structures.
| Descriptor | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | O-O | ~1.45 Å |
| Bond Length | C-O | ~1.38 Å |
| Bond Angle | C-O-O | ~110° |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
QSRR modeling is a statistical approach used to develop predictive models that correlate a molecule's structural or computationally derived properties (descriptors) with its observed reactivity or stability.
For organic peroxides, QSRR models can predict critical safety and reactivity parameters. acs.org The process involves calculating a wide range of molecular descriptors from the optimized 3D structure of the molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical relationship between these descriptors and an experimental parameter, such as decomposition temperature. acs.org A study focused on predicting the self-accelerating decomposition temperature (SADT) for a series of organic peroxides successfully employed this approach, using descriptors calculated after structure optimization with molecular mechanics and DFT. acs.org
Table 4: General Workflow for QSRR Model Development
| Step | Action | Description |
|---|---|---|
| 1 | Structure Optimization | Calculate the lowest energy 3D structure of the molecule using methods like DFT. |
| 2 | Descriptor Calculation | Compute a large number of numerical descriptors based on the optimized structure. |
| 3 | Variable Selection | Use algorithms (e.g., genetic algorithms) to select the most relevant descriptors. acs.org |
| 4 | Model Building | Apply regression techniques (e.g., PLS) to correlate descriptors with the target property. acs.org |
| 5 | Model Validation | Assess the predictive accuracy of the model using statistical metrics like R². acs.org |
A key application of computational modeling for this compound is the assessment of its thermal decomposition stability. The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter that indicates the lowest temperature at which a substance can undergo self-accelerating decomposition, which is vital for ensuring safety during storage and transport. acs.org
Computational QSRR models have been developed to predict the SADT of organic peroxides with high accuracy. acs.org In one such model, this compound was included in the dataset used to build the predictive model. The model utilized structural descriptors and achieved a high correlation (R² = 0.95) with experimental data, demonstrating the power of computational approaches in assessing thermal hazards. acs.org
Table 5: SADT Data for this compound
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | SADT (°C) |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoyl peroxide |
| Diacetyl peroxide |
| Hydrogen peroxide |
| Methyl hydroperoxide |
Molecular Dynamics Simulations for Reactive Intermediates
While dedicated molecular dynamics (MD) simulations for the reactive intermediates of this compound are not extensively documented in publicly available literature, the principles of this computational technique, combined with findings from related benzoyl peroxide systems, allow for a detailed theoretical exploration of its potential applications. MD simulations offer a powerful lens through which the real-time behavior of transient species, such as the 2-chlorobenzoyl radical, can be investigated at an atomistic level. This approach bridges the gap between static quantum chemical calculations and the dynamic reality of a chemical reaction in a condensed phase.
The initial event in the thermal decomposition of this compound is the homolytic cleavage of the peroxide bond (-O-O-), generating two 2-chlorobenzoyl radicals (2-ClC₆H₄C(O)O•). This step is analogous to the well-studied decomposition of benzoyl peroxide. Following this primary dissociation, the subsequent fate of these highly reactive intermediates is governed by a complex interplay of diffusion, collision, and further unimolecular or bimolecular reactions. It is in elucidating these subsequent events that MD simulations would be particularly insightful.
A reactive molecular dynamics (reactive MD) simulation could be designed to model the behavior of a population of 2-chlorobenzoyl radicals within a solvent environment. Such a simulation would track the trajectories of each atom over time, governed by a force field that can account for the breaking and forming of chemical bonds. Key dynamic events and properties that could be extracted from these simulations include:
Radical Decarboxylation: The 2-chlorobenzoyl radical can undergo unimolecular decarboxylation to form a 2-chlorophenyl radical and carbon dioxide. MD simulations could predict the timescale of this event and how it is influenced by the surrounding solvent molecules.
Radical-Radical Interactions: The simulations would capture the diffusion of radicals through the solvent. By analyzing their trajectories, one can determine encounter frequencies and the probability of various recombination or disproportionation reactions upon collision.
Solvent Effects: The explicit inclusion of solvent molecules in the simulation box is crucial. The solvent cage effect, where the surrounding solvent molecules hinder the separation of the initially formed radical pair, can be directly observed and quantified. The nature of the solvent would influence the diffusion rates of the radicals and could even participate in the reaction mechanism.
Lifetimes of Intermediates: By tracking the existence of each radical species from its formation to its subsequent reaction, MD simulations can provide statistical data on the average lifetimes of these transient intermediates under specific conditions of temperature and pressure.
To illustrate the type of quantitative data that could be generated from such a study, the following table presents hypothetical results from a reactive MD simulation of 2-chlorobenzoyl radicals in a toluene (B28343) solvent box at a given temperature.
| Parameter | Simulated Value | Description |
|---|---|---|
| Average Lifetime of 2-Chlorobenzoyl Radical | 1.2 x 10-9 s | The average time before the radical undergoes decarboxylation or a bimolecular reaction. |
| Diffusion Coefficient of 2-Chlorobenzoyl Radical | 2.5 x 10-5 cm2/s | The rate of diffusion of the radical through the toluene solvent at the simulated temperature. |
| Decarboxylation Rate Constant (kdecarb) | 5.8 x 108 s-1 | The first-order rate constant for the loss of CO2 to form the 2-chlorophenyl radical. |
| Probability of Geminate Recombination | 0.15 | The probability that the initial radical pair recombines within the solvent cage before diffusing apart. |
| Encounter Rate for Bimolecular Reactions | 3.1 x 1010 M-1s-1 | The rate at which two radicals diffuse to within a reactive distance of each other. |
These simulations would provide a granular view of the reaction dynamics that are often inferred indirectly from experimental kinetic studies. For instance, the presence of the ortho-chloro substituent would be expected to influence the geometry and electronic structure of the benzoyl radical, which in turn could affect its stability and reactivity. These steric and electronic effects would be naturally incorporated into the potential energy surface used in an ab initio molecular dynamics simulation, providing a more accurate depiction of the system's behavior compared to unsubstituted benzoyl radicals.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopy is a cornerstone in the study of chemical compounds, offering non-destructive ways to probe molecular structure and observe reactions as they occur.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for studying molecular structures and monitoring the progress of chemical reactions in solution. nih.govnih.gov By acquiring a series of ¹H or ¹³C NMR spectra at regular time intervals, researchers can track the disappearance of reactant signals and the concurrent emergence of product signals. chemrxiv.org This allows for the determination of reaction kinetics and the identification of intermediates and final products. nih.gov
In the study of Bis(2-chlorobenzoyl) peroxide, ¹H NMR is particularly useful for monitoring the aromatic protons on the 2-chlorobenzoyl moiety. The decomposition of the peroxide would lead to changes in the chemical environment of these protons, resulting in shifts in the spectra. For instance, the formation of 2-chlorobenzoic acid or other derivatives would produce a distinct set of aromatic signals that can be quantified over time.
Table 1: Representative ¹H NMR Data for Monitoring Decomposition of this compound
| Compound | Functional Group | Expected Chemical Shift (ppm) | Observation During Reaction |
| This compound | Aromatic Protons | ~7.3 - 8.0 | Signal intensity decreases over time |
| 2-Chlorobenzoic acid (Product) | Aromatic Protons | ~7.4 - 8.1 | Signal intensity increases over time |
| 2-Chlorobenzoic acid (Product) | Carboxylic Acid Proton | ~10 - 13 | Appearance of a new broad singlet |
Note: Specific chemical shifts are dependent on the solvent and other reaction conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its molecular vibrations. fiveable.me IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in bonds that cause a change in the dipole moment. fiveable.me In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecule's polarizability. fiveable.me
For this compound, IR spectroscopy is highly effective for identifying the carbonyl (C=O) and peroxide (O-O) bonds. The C=O stretching vibration typically appears as a strong absorption band, while the peroxide bond stretch is often weaker and can be more challenging to observe. Raman spectroscopy can be particularly useful for detecting the symmetric O-O stretch, which may be weak or absent in the IR spectrum. fiveable.me The presence of the C-Cl bond and the aromatic ring also gives rise to characteristic bands in both spectra.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1750 - 1800 (often split) | Strong |
| Peroxide (O-O) | Stretching | 820 - 890 (weak) | Moderate to Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| C-Cl | Stretching | 650 - 800 | Strong |
Mass spectrometry (MS) is an extremely sensitive analytical technique ideal for detecting and identifying reaction intermediates, including short-lived radical species. nih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the direct analysis of reaction mixtures, providing mass information about charged or easily ionized species. nih.gov The thermal or photochemical decomposition of this compound proceeds via the homolytic cleavage of the O-O bond, generating two 2-chlorobenzoyloxyl radicals. These radicals are highly reactive and can be challenging to detect directly. However, MS can be employed in conjunction with radical trapping agents. The reaction of the short-lived radical with a trapping agent forms a more stable product that can be readily analyzed by MS, providing definitive evidence of the radical's existence. whiterose.ac.uk
Chromatographic Separations in Mechanistic Studies
Chromatography is essential for separating the components of a complex reaction mixture, allowing for the quantification of reactants and products and the isolation of compounds for further analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. researchgate.net In the context of this compound, a reverse-phase HPLC method can be developed to monitor the progress of its decomposition. By injecting aliquots of the reaction mixture onto the HPLC column at various time points, the concentration of the starting peroxide can be precisely measured by monitoring the area of its corresponding peak in the chromatogram. This data is invaluable for determining the reaction's kinetic profile. Furthermore, HPLC is the standard method for assessing the purity of the initial this compound sample and for identifying non-volatile products formed during its reactions. semanticscholar.org
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
| Retention Time | Dependent on exact conditions, but separates peroxide from degradation products |
Calorimetric and Thermal Analysis in Decomposition Research
The investigation into the thermal decomposition of this compound relies on advanced analytical methodologies to characterize its stability and kinetic parameters. Calorimetric and thermal analysis techniques are paramount in providing a comprehensive understanding of the energetic and mass-loss profiles of the compound upon heating. These methods are crucial for assessing the potential hazards and determining safe handling and storage conditions.
Differential Scanning Calorimetry (DSC) in Reaction Kinetics
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely employed to study the thermal decomposition of organic peroxides, providing valuable data on the energetics of the decomposition process.
In a typical DSC experiment for an organic peroxide, a small sample of the material is heated at a constant rate, and the heat flow to the sample is monitored. The decomposition of this compound is an exothermic process, meaning it releases heat. This is observed as an exothermic peak in the DSC thermogram. The onset temperature of this peak indicates the temperature at which the decomposition begins to accelerate, a critical parameter for thermal stability assessment.
The shape and size of the exothermic peak provide a wealth of information. The area under the peak is directly proportional to the total heat of decomposition (ΔHd), which is a measure of the energy released during the reaction. A higher heat of decomposition suggests a more energetic and potentially more hazardous decomposition.
Furthermore, by conducting DSC experiments at multiple heating rates, it is possible to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A). The activation energy represents the minimum energy required to initiate the decomposition and is a key indicator of the compound's thermal sensitivity. Various kinetic models, such as the Kissinger method, can be applied to the data obtained from multiple-heating-rate DSC experiments to calculate these parameters.
For some organic peroxides, the decomposition mechanism can be complex, potentially involving autocatalytic pathways where the decomposition products accelerate the reaction. Isothermal DSC experiments, where the sample is held at a constant temperature and the heat flow is monitored over time, can help to elucidate such mechanisms. In an nth-order reaction, the maximum rate of heat evolution occurs at the beginning of the reaction, whereas in an autocatalytic reaction, the maximum rate is observed after a certain period.
A hypothetical representation of DSC data for an organic peroxide at different heating rates is presented in the table below.
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Heat of Decomposition (J/g) |
| 2 | 95 | 105 | 450 |
| 5 | 100 | 112 | 455 |
| 10 | 105 | 120 | 460 |
| 20 | 110 | 128 | 465 |
This is a hypothetical data table for illustrative purposes and does not represent actual experimental data for this compound.
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying the decomposition profiles of compounds, providing information on the temperature at which mass loss occurs and the extent of this loss.
When this compound is analyzed by TGA, the instrument records the initial mass of the sample. As the temperature is increased at a constant rate, the sample will begin to decompose, leading to the formation of volatile products. This results in a decrease in the mass of the sample, which is recorded by the TGA instrument. The resulting plot of mass versus temperature is known as a TGA curve.
The TGA curve provides key information about the decomposition process. The initial temperature at which significant mass loss begins is an indicator of the onset of decomposition. The TGA curve may show a single-step or multi-step decomposition process, with each step corresponding to the loss of a specific fragment or the occurrence of a distinct decomposition reaction. The percentage of mass lost at each step can provide insights into the stoichiometry of the decomposition reactions.
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss, which is another important characteristic of the decomposition profile.
By analyzing the TGA data, researchers can determine the thermal stability of this compound and identify the temperature ranges in which it is stable and in which it undergoes decomposition. This information is complementary to the energetic data obtained from DSC and is crucial for a comprehensive understanding of the thermal behavior of the compound.
A hypothetical TGA decomposition profile for an organic peroxide is outlined in the table below.
| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Stage |
| 100 - 150 | 45 | Initial decomposition and loss of volatile fragments |
| 150 - 200 | 30 | Secondary decomposition of intermediate products |
| > 200 | 25 | Final decomposition to stable residues |
This is a hypothetical data table for illustrative purposes and does not represent actual experimental data for this compound.
Q & A
Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of bis(2-chlorobenzoyl) peroxide?
A: Use factorial design (e.g., full or fractional factorial) to systematically evaluate variables such as reaction temperature, molar ratios of reactants (e.g., 2-chlorobenzoyl chloride and peroxide sources), and solvent polarity. For example, orthogonal design methods (e.g., Taguchi) can reduce the number of trials while maximizing data resolution . Post-synthesis characterization via HPLC or NMR ensures purity and validates reaction efficiency .
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
A:
- Storage: Store in airtight containers at ≤4°C, away from heat and light. Label containers with dates of receipt, opening, and periodic peroxide testing results (every 3–6 months) .
- PPE: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct work in a fume hood with blast shields due to explosion risks .
- Deactivation: For waste disposal, consult institutional EH&S guidelines for peroxide deactivation (e.g., reduction with ferrous sulfate or iodide solutions) .
Q. Q3. Which analytical methods are most effective for characterizing this compound and its decomposition products?
A:
- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns .
- Structural Confirmation: Employ H/C NMR to verify substitution patterns and peroxide bond integrity.
- Decomposition Monitoring: Track peroxide content via iodometric titration or FTIR to detect carbonyl byproducts (e.g., 2-chlorobenzoic acid) .
Advanced Research Questions
Q. Q4. How do computational models aid in predicting the thermal decomposition kinetics of this compound?
A: Quantum mechanical calculations (e.g., DFT) can simulate bond dissociation energies and reaction pathways. For instance, the O–O bond cleavage energy (~30–40 kcal/mol) correlates with experimental DSC data. Coupled with kinetic Monte Carlo simulations, these models predict shelf life and safe handling temperatures .
Q. Q5. What methodologies resolve contradictions in reported stability data for this compound under varying solvent systems?
A:
- Controlled Studies: Replicate experiments in anhydrous vs. hydrated solvents (e.g., dichloromethane vs. acetone/water mixtures) to isolate moisture effects.
- Accelerated Aging Tests: Use Arrhenius plots (40–60°C) to extrapolate degradation rates at room temperature .
- Statistical Analysis: Apply ANOVA to identify outliers and determine confidence intervals for conflicting datasets .
Q. Q6. How can researchers mitigate risks when scaling up this compound reactions from milligram to gram quantities?
A:
- Thermal Hazard Assessment: Perform adiabatic calorimetry (e.g., ARC) to quantify heat accumulation and self-accelerating decomposition temperatures (SADT).
- Diluent Optimization: Incorporate inert solids (e.g., silica) or phlegmatizers (e.g., dimethyl phthalate) to reduce explosive sensitivity .
- Process Control: Implement real-time monitoring (e.g., in-situ FTIR) to detect exotherms or off-gassing during synthesis .
Methodological Challenges
Q. Q7. What strategies improve reproducibility in studies involving this compound as a radical initiator?
A:
- Standardized Protocols: Pre-dry solvents (e.g., molecular sieves) and degas reaction mixtures to eliminate oxygen inhibition.
- Batch Consistency: Characterize peroxide content before each use via iodometric titration, as commercial batches may vary in purity .
- Data Sharing: Publish raw kinetic data (e.g., Arrhenius parameters) to facilitate cross-validation .
Q. Q8. How should researchers address discrepancies in reported reaction yields when using this compound in polymer crosslinking?
A:
- Variable Control: Document ambient humidity, initiator half-life, and monomer purity.
- Reaction Quenching: Validate termination methods (e.g., rapid cooling vs. inhibitor addition) to prevent post-reaction crosslinking .
- Multi-Lab Collaboration: Conduct round-robin tests to harmonize experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
